Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI)

Description

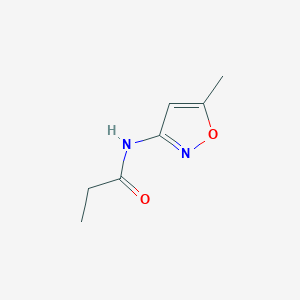

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) (CAS 551909-22-9) is a heterocyclic amide derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.1665 g/mol . Its structure features a propanamide backbone substituted with a 5-methyl-3-isoxazolyl group.

Properties

CAS No. |

551909-22-9 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)propanamide |

InChI |

InChI=1S/C7H10N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,9,10) |

InChI Key |

VRJWVNPGPFJWQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=NOC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) typically involves the following steps:

Condensation Reaction: 3-amino-5-methylisoxazole is condensed with diethyl malonate in ethanol under reflux conditions to form ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate.

Hydrazine Hydrate Treatment: The ester is then treated with excess hydrazine hydrate in ethanol to yield 3-hydrazinyl-N-(5-methyl-3-isoxazolyl)-3-oxopropanamide.

Aromatic Aldehyde Condensation: The hydrazide is condensed with aromatic aldehydes in methanol to produce (E/Z)-3-(2-benzylidenehydrazinyl)-N-(5-methylisoxazol-3-yl)-3-oxopropanamides.

Oxidative Cyclization: Finally, the compounds undergo oxidative cyclization with chloramine-T in ethanol to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield propanoic acid and 5-methyl-3-isoxazolamine. This reaction is typical of primary amides and is critical for metabolic degradation pathways.

Key Notes :

-

Hydrolysis is pH-dependent, with faster rates in strongly acidic or basic media .

-

The isoxazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged heating .

Electrophilic Substitution on the Isoxazole Ring

The electron-rich isoxazole ring facilitates electrophilic substitution, primarily at the 4-position due to the directing effects of the methyl group at C5 and the amide at C3.

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-methyl-3-isoxazolylpropanamide | |

| Sulfonation | SO₃, H₂SO₄ | 4-Sulfo-5-methyl-3-isoxazolylpropanamide |

Structural Insights :

-

Computational studies (PubChem) confirm the electron density distribution favoring substitution at C4 .

-

Methyl group at C5 sterically hinders substitution at adjacent positions .

Ring-Opening Reactions

Under strongly acidic or reductive conditions, the isoxazole ring undergoes cleavage. This reactivity is leveraged in synthetic modifications for bioactive derivatives.

Mechanistic Notes :

Pharmacological Interactions (Enzyme Inhibition)

The compound’s primary application lies in kinase inhibition, particularly targeting PI3K isoforms. Its amide and isoxazole groups form hydrogen bonds with catalytic residues.

Design Implications :

-

Methyl substitution on isoxazole enhances metabolic stability .

-

Propanamide chain length optimizes solubility and binding affinity .

Synthetic Modifications

Patent data highlights derivatives synthesized for improved pharmacological profiles, including sulfonylation and alkylation.

| Modification | Reagents | Application | References |

|---|---|---|---|

| Sulfonylation | ClSO₃H, pyridine | COX-2 inhibitors (e.g., parecoxib) | |

| N-Alkylation | R-X, K₂CO₃ | Enhanced kinase inhibition |

Example Synthesis :

-

Parecoxib Sodium : Sulfonylation of N-(5-methyl-3-isoxazolyl)propanamide with benzenesulfonyl chloride yields the prodrug, which is hydrolyzed in vivo to the active COX-2 inhibitor .

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades via:

Scientific Research Applications

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Pharmaceuticals: It is explored as a potential drug candidate for various diseases due to its biological activities.

Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.

Biological Studies: It is used in research to study its effects on biological systems and its mechanism of action.

Mechanism of Action

The mechanism of action of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of propanamide derivatives are heavily influenced by substituents on the amide nitrogen and the isoxazole ring. Key comparisons include:

Key Observations :

- Substituent Diversity: The target compound’s isoxazolyl group contrasts with aryl (e.g., dichlorophenyl in propanil) or alkyl (e.g., isopropyl in tebutam) substituents.

- Molecular Weight : Lower molecular weight (154.17) compared to tebutam (233.35) suggests differences in bioavailability or penetration efficiency.

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, analogs in (e.g., isoxazole-fused xanthenones) exhibit high melting points (210–242°C), indicating crystalline stability .

Biological Activity

Introduction

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) has the chemical formula and is classified under the isoxazole derivatives. Its structure includes an isoxazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 154.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Limited data available |

Anti-inflammatory and Antibacterial Effects

Research has indicated that derivatives of isoxazole compounds exhibit significant anti-inflammatory and antibacterial properties. For instance, studies on similar compounds have shown that they can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and infections .

Case Study: Synthesis of Isoxazole Derivatives

A study synthesized a series of amides from 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives. The results demonstrated that specific substitutions on the isoxazole ring enhanced anti-inflammatory and antibacterial activity significantly. For example, the presence of a benzoyl group in position 5 increased efficacy against bacterial strains .

Neuroprotective Properties

The neuroprotective effects of isoxazole derivatives are also noteworthy. Compounds similar to Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation, suggesting potential applications in neurodegenerative diseases .

Cannabinoid Activity

Some studies have explored the cannabinoid receptor modulation by isoxazole derivatives. These compounds may act as agonists or antagonists at cannabinoid receptors, which could be beneficial for treating conditions such as chronic pain or anxiety disorders .

The biological activity of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) can be attributed to its interaction with various biological targets:

- Inflammatory Pathways : Inhibition of cyclooxygenase enzymes (COX) and lipoxygenase pathways.

- Neurotransmitter Modulation : Interaction with GABAergic and glutamatergic systems.

- Receptor Binding : Potential binding to cannabinoid receptors influencing pain perception and mood regulation.

| Mechanism | Effect |

|---|---|

| COX Inhibition | Reduces inflammation |

| Neurotransmitter Modulation | Alters mood and pain signaling |

| Cannabinoid Receptor Interaction | Potential analgesic effects |

Safety and Toxicity

While the toxicity profile of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) remains under-researched, preliminary data suggest that it may have a favorable safety profile compared to other compounds in its class. Further toxicological studies are necessary to establish comprehensive safety data.

Q & A

Q. What synthetic routes are available for Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI), and how can reaction conditions be optimized?

- Methodology : The synthesis of propanamide derivatives with isoxazole substituents typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, oxadiazole-containing analogs are synthesized via amidoxime intermediates cyclized with carbonyldiimidazole (CDI) in DMSO . Optimization may include varying solvents (e.g., DMF vs. DMSO), temperature control (room temperature vs. reflux), and stoichiometric ratios of coupling reagents (e.g., CDI, HATU) to improve yield and purity. Characterization via HPLC and LC-MS is critical to monitor reaction progress .

Q. How can the purity and structural integrity of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) be validated during synthesis?

- Methodology : Use a combination of analytical techniques:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity.

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., 5-methyl-3-isoxazolyl) and amide bond formation.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms or impurities .

Q. What are the key physicochemical properties of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) relevant to formulation studies?

- Methodology : Determine:

- LogP : Octanol-water partition coefficient via shake-flask method or computational tools (e.g., XLogP3) to predict lipophilicity.

- Solubility : Screen in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).

- Stability : Accelerated stability studies under varied temperatures (25–60°C) and humidity (40–75% RH) using LC-MS to monitor degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of Propanamide derivatives for biological activity?

- Methodology :

- Bioisosteric Replacement : Substitute the 5-methyl-3-isoxazolyl group with other heterocycles (e.g., thiazole, pyridine) to assess impact on target binding.

- Molecular Docking : Use X-ray crystallography or homology models of target proteins (e.g., fungal CYP51 enzymes) to predict binding modes.

- In Vitro Assays : Test analogs against pathogen models (e.g., Pneumocystis carinii) to correlate substituent modifications with efficacy .

Q. What mechanisms underlie the metabolic stability of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) in hepatic microsomes?

- Methodology :

- In Vitro Metabolism : Incubate the compound with human/rat liver microsomes and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, demethylation).

- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

- Computational Tools : Predict metabolic hotspots using software like MetaSite .

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodology :

- Dose-Response Studies : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines).

- Off-Target Screening : Use kinase/GPCR panels to identify unintended interactions.

- Data Normalization : Include internal controls (e.g., reference inhibitors) to minimize inter-lab variability .

Q. What strategies improve the bioavailability of Propanamide derivatives with poor aqueous solubility?

- Methodology :

- Prodrug Design : Convert the amide to a hydrolyzable ester or amidoxime for enhanced solubility.

- Nanoparticulate Formulations : Use lipid-based carriers (e.g., liposomes) or solid dispersions with polymers (e.g., PEG).

- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve dissolution rates .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the antifungal potential of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI)?

- Methodology :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution against Candida spp. or Aspergillus fumigatus.

- Time-Kill Kinetics : Assess fungicidal vs. fungistatic activity over 24–72 hours.

- Resistance Profiling : Serial passage assays to monitor emergence of resistance mutations .

Q. What computational tools are effective in predicting the environmental fate of Propanamide derivatives?

- Methodology :

- QSAR Models : Predict biodegradation (e.g., BIOWIN) or ecotoxicity (e.g., ECOSAR) using substituent-specific parameters.

- Molecular Dynamics : Simulate soil/water partitioning coefficients (Koc) to assess environmental persistence .

Key Challenges and Contradictions

- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–70%) may arise from impurities in starting materials or solvent quality. Mitigate via pre-purification of reagents .

- Biological Activity Discrepancies : Differences in MIC values across studies could reflect strain-specific susceptibilities. Standardize using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.